molecular formula C18H25N3OS B3362064 Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl- CAS No. 95234-93-8

Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-

Cat. No. B3362064
CAS RN: 95234-93-8
M. Wt: 331.5 g/mol
InChI Key: CZIMMNZVYZYCDL-UHFFFAOYSA-N
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Description

Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a unique structure that makes it a promising candidate for use in different scientific studies.

Mechanism of Action

The mechanism of action of benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-, is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also interact with specific receptors in the body to produce its therapeutic effects.
Biochemical and Physiological Effects:
Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-, has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microbial strains. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-, is its ease of synthesis and purification. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, it may be worthwhile to investigate the use of this compound in the development of new anti-inflammatory drugs.
Conclusion:
Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-, is a compound with promising potential for use in various scientific research fields. Its ease of synthesis and purification, as well as its unique structure, make it an attractive candidate for further investigation. While much is still unknown about its mechanism of action and potential applications, ongoing research is likely to shed more light on the properties and potential uses of this compound.

Scientific Research Applications

Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl- has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-octyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-2-3-4-5-6-7-12-19-17(22)15-8-10-16(11-9-15)21-14-13-20-18(21)23/h8-11,13-14H,2-7,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMMNZVYZYCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558016
Record name N-Octyl-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-octyl-

CAS RN

95234-93-8
Record name N-Octyl-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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